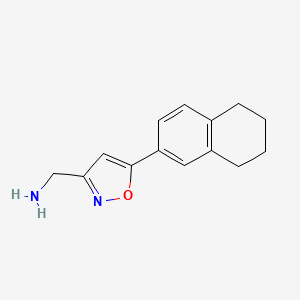
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound features a unique structure combining a tetrahydronaphthalene moiety with an isoxazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with hydroxylamine to form the isoxazole ring . This intermediate is then subjected to reductive amination to introduce the methanamine group . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized derivatives, reduced isoxazole compounds, and substituted methanamine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule . It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects . Preliminary studies suggest it may have applications in treating certain diseases by modulating specific biological pathways .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes . Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets . It binds to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its ability to modulate enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-Tetrahydronaphthalen-2-yl)amine: Similar structure but lacks the isoxazole ring.
(5,6,7,8-Tetrahydronaphthalen-2-yl)(thiophen-2-yl)methanamine: Contains a thiophene ring instead of an isoxazole ring.
Uniqueness
What sets (5-(5,6,7,8-Tetrahydronaphthalen-2-yl)isoxazol-3-yl)methanamine apart is its combination of the tetrahydronaphthalene and isoxazole moieties . This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazol-3-yl]methanamine |
InChI |
InChI=1S/C14H16N2O/c15-9-13-8-14(17-16-13)12-6-5-10-3-1-2-4-11(10)7-12/h5-8H,1-4,9,15H2 |
InChI Key |
AJAWSWNFDMUSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


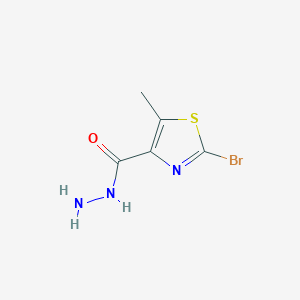

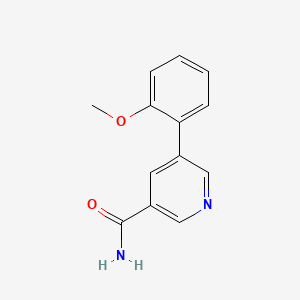

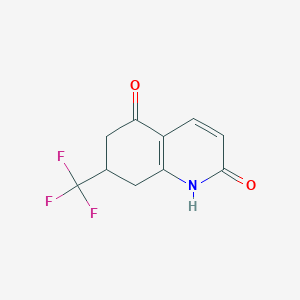
![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

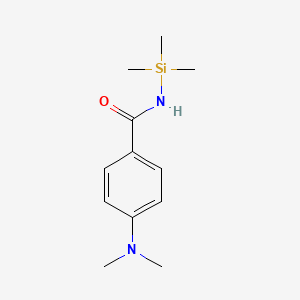
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)




